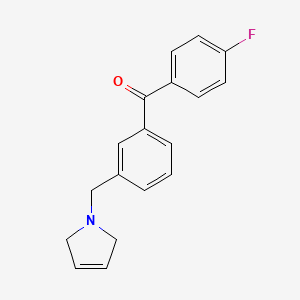

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

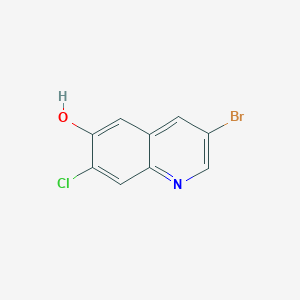

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is a chemical entity that features a pyrrole ring, which is a five-membered heterocycle containing nitrogen. This structure is often found in various bioactive compounds and pharmaceuticals. The presence of both phenyl and fluorophenyl groups suggests potential interactions with biological systems, possibly through pi-stacking or hydrogen bonding.

Synthesis Analysis

The synthesis of related pyrrole-containing compounds has been reported in the literature. For instance, a bioisostere of an aldose reductase inhibitor featuring a difluorophenyl-pyrrole-phenylmethanone core was synthesized and found to be a potent in vitro inhibitor . Another study reported the synthesis of a pyrrole-phenylurea derivative using a carbonylation reaction with triphosgene, followed by a substitution reaction . Additionally, a one-pot synthesis method for a tert-butyl pyrrole-phenylmethanone derivative was developed, demonstrating the versatility of pyrrole chemistry . These methods highlight the synthetic accessibility of pyrrole derivatives, which could be adapted for the synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as FTIR, UV-VIS, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the pyrrole ring. For the compound , similar analytical methods would likely be employed to ascertain its structure.

Chemical Reactions Analysis

Pyrrole-containing compounds can participate in various chemical reactions, including condensation, amination, and cyclization . These reactions are crucial for introducing different functional groups and for the construction of complex molecules with potential biological activities. The fluorophenyl group in the compound could also undergo further chemical transformations, such as halogen exchange or coupling reactions, to yield new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms can affect the acidity and basicity of the molecule, as well as its lipophilicity and electronic distribution . These properties are important for the compound's solubility, stability, and interaction with biological targets. The pyrrole moiety itself contributes to the compound's aromaticity and potential for electron-rich interactions.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : A study by Huang et al. (2021) focused on the synthesis and crystal structure analysis of similar compounds. They used techniques like FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation. Additionally, Density Functional Theory (DFT) was employed for molecular structure calculations, providing insights into the physicochemical properties of the compounds.

Conformational and Crystallographic Analyses : Another study by Huang et al. (2021) also delved into the synthesis and structural analysis of similar compounds. Their research involved single crystal X-ray diffraction for crystallographic and conformational analyses, comparing the results with DFT calculations. This study enhances the understanding of the molecular electrostatic potential and frontier molecular orbitals of these compounds.

Synthesis and Antimicrobial Activity : The work of Kumar et al. (2012) presented the synthesis and evaluation of antimicrobial activity of related compounds. Their research indicates the potential of these compounds in antimicrobial applications, with specific attention to the impact of structural variations on their effectiveness.

Chemical Synthesis Techniques : Research by Kaur and Kumar (2018) focused on an efficient one-pot synthetic procedure for similar pyrrole derivatives. Their method highlights economical and high-yield synthesis approaches for these compounds.

Pharmacological Applications : A study by Burton et al. (2012) explored the development of a suitable formulation for early toxicology and clinical studies of a compound structurally related to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone. This research provides insights into the formulation strategies for increasing in vivo exposure of poorly water-soluble compounds.

Spectroscopic Properties and Theoretical Studies : The investigation by Al-Ansari (2016) studied the electronic absorption, excitation, and fluorescence properties of related compounds. They utilized quantum chemistry calculations to interpret experimental results, offering valuable information on the effects of structure and environment on these properties.

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCNDSXOZGTGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643483 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone | |

CAS RN |

898790-10-8 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)